molecular formula C16H19FN2O B2450629 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone CAS No. 1436316-10-7

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone

Cat. No.: B2450629
CAS No.: 1436316-10-7
M. Wt: 274.339
InChI Key: STUBCOZIXXTPFH-UHFFFAOYSA-N
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Description

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the spiro ring system, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of a cyclopentane ring with a pyridine derivative. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing biological pathways. This compound can inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring system.

    Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.

Uniqueness

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone stands out due to its specific combination of a spirocyclic core with a fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-14-6-5-13(11-18-14)15(20)19-10-4-9-16(12-19)7-2-1-3-8-16/h1-2,5-6,11H,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUBCOZIXXTPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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